molecular formula C18H23N3OS B2840746 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide CAS No. 930713-90-9

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide

Cat. No.: B2840746
CAS No.: 930713-90-9
M. Wt: 329.46
InChI Key: HUGFFOZEDIDODV-UHFFFAOYSA-N
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Description

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with methyl and methylsulfanyl groups, and a propanamide moiety attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the formation of the propanamide linkage with the dimethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, acids, or bases depending on the type of substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,4-dimethylphenyl)propanamide
  • 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,5-dimethylphenyl)propanamide

Uniqueness

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide is unique due to its specific substitution pattern on the aromatic rings and the presence of both methyl and methylsulfanyl groups on the pyrimidine ring

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2,3-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-11-7-6-8-16(12(11)2)21-17(22)10-9-15-13(3)19-18(23-5)20-14(15)4/h6-8H,9-10H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFFOZEDIDODV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CCC2=C(N=C(N=C2C)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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